molecular formula C34H28O10 B048944 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose CAS No. 113544-59-5

2,3,4,6-Tetra-O-benzoyl-D-mannopyranose

Cat. No. B048944
CAS RN: 113544-59-5
M. Wt: 596.6 g/mol
InChI Key: FCDYAJBVISGNLC-FUDYUEBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose involves several key steps, including protection and activation of hydroxyl groups, followed by selective glycosylation reactions. A notable method involves the use of aminoethyl mannopyranoside derivatives, leading to the formation of compounds through a series of N–H⋯O, C–H⋯O, and C–H⋯π interactions, which stabilize the crystal lattice (Srinivas et al., 2004).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated through X-ray crystallography, revealing a monoclinic space group with a distorted 4C1 conformation for the mannopyranoside unit. This structure is stabilized by a network of intermolecular interactions (Srinivas et al., 2004).

Chemical Reactions and Properties

The compound is a versatile intermediate in organic synthesis, facilitating various chemical transformations, including glycosylation reactions. Its ability to participate in the synthesis of complex carbohydrate structures is demonstrated through the selective formation of glycosidic bonds, significantly influenced by protecting groups and reaction conditions (Crich & Yao, 2004).

Scientific Research Applications

  • Synthesis of Branched Mannooligosaccharides : It's used as a glycosyl donor in the synthesis of branched mannooligosaccharides with labeled terminal mannose units, which has applications in pharmaceutical research (Ivlev et al., 2005).

  • Study of Anomeric Equilibrium : The compound plays a role in studying the influence of protecting groups on the anomeric equilibrium in carbohydrate chemistry (Sharma et al., 2012).

  • Chemical Synthesis of Polysaccharides : It is used in the chemical synthesis of branched stereoregular polysaccharides like 4-O-α-D-mannopyranosyl-(1→6)-α-D-mannopyranan, which can be useful in studying the properties of these complex carbohydrates (Kobayashi et al., 1993).

  • Pharmaceutical Applications : It's involved in the synthesis of 4-thio-D-D-mannose, which has potential pharmaceutical applications (Shah et al., 1979).

  • Crystal Structure Analysis : The compound is used to understand the crystal lattice structure through various interactions, contributing to the knowledge of molecular interactions in crystallography (Srinivas et al., 2004).

  • Regioselective Hydrolysis Studies : It is instrumental in studies involving the regioselective hydrolysis of methyl O-benzoyl-pyranosides, which is key in understanding enzymatic reactions and synthesis pathways (Esmurziev et al., 2009).

  • Synthesis of Thioglycosides : This compound is also used in the synthesis of thiocellobiose and thiosophorose, demonstrating its versatility in glycoside synthesis (Hamacher, 1984).

Mechanism of Action

properties

IUPAC Name

[(2R,3R,4S,5S)-3,4,5-tribenzoyloxy-6-hydroxyoxan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28O10/c35-30(22-13-5-1-6-14-22)40-21-26-27(42-31(36)23-15-7-2-8-16-23)28(43-32(37)24-17-9-3-10-18-24)29(34(39)41-26)44-33(38)25-19-11-4-12-20-25/h1-20,26-29,34,39H,21H2/t26-,27-,28+,29+,34?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDYAJBVISGNLC-FUDYUEBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](C(O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80921103
Record name 2,3,4,6-Tetra-O-benzoylhexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80921103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

113544-59-5
Record name 2,3,4,6-Tetra-O-benzoylhexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80921103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,6-Tetra-O-benzoyl-D-mannopyranose
Reactant of Route 2
Reactant of Route 2
2,3,4,6-Tetra-O-benzoyl-D-mannopyranose
Reactant of Route 3
Reactant of Route 3
2,3,4,6-Tetra-O-benzoyl-D-mannopyranose
Reactant of Route 4
Reactant of Route 4
2,3,4,6-Tetra-O-benzoyl-D-mannopyranose
Reactant of Route 5
Reactant of Route 5
2,3,4,6-Tetra-O-benzoyl-D-mannopyranose
Reactant of Route 6
2,3,4,6-Tetra-O-benzoyl-D-mannopyranose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.